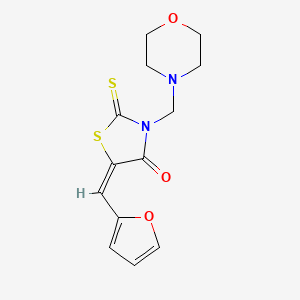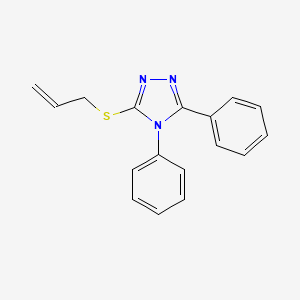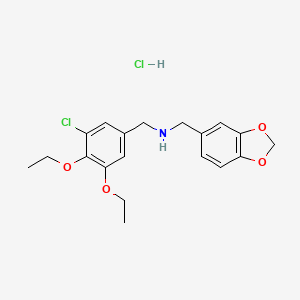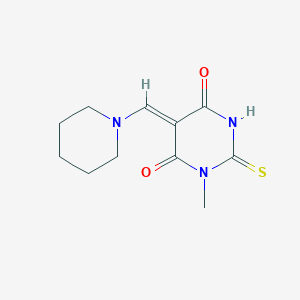
5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
説明
5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as FMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiazolidinone derivative that has shown promising results in scientific research related to its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that are involved in tissue remodeling and repair. By inhibiting the activity of these enzymes, 5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has the potential to reduce inflammation and promote tissue repair.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. 5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to improve cognitive function and reduce amyloid beta accumulation in animal models of Alzheimer's disease. Additionally, 5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the replication of certain viruses, including the Zika virus and the hepatitis C virus.
実験室実験の利点と制限
One of the main advantages of 5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is its ability to inhibit the activity of specific enzymes and proteins, making it a promising candidate for drug development. 5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have low toxicity and high bioavailability, making it a viable option for further research. However, one limitation of 5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on 5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-based drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections. Another area of interest is the optimization of the synthesis method for 5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one, with the goal of improving its purity and yield. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one and its potential side effects.
科学的研究の応用
5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. Its ability to inhibit the activity of certain enzymes and proteins has made it a promising candidate for drug development. 5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has shown potential as an anti-cancer, anti-inflammatory, and anti-viral agent. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c16-12-11(8-10-2-1-5-18-10)20-13(19)15(12)9-14-3-6-17-7-4-14/h1-2,5,8H,3-4,6-7,9H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDLOETZNIYFGA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(furan-2-ylmethylidene)-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(methoxymethyl)-1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B4773149.png)
![4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4773159.png)
![7-(difluoromethyl)-N-[4-(dimethylamino)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4773161.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4773178.png)
![9-[(3-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4773185.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide](/img/structure/B4773188.png)
![[2-({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4773196.png)

![5-(4-chlorobenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4773206.png)
![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B4773212.png)



![N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4773231.png)